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molecular formula C15H10BrNO B1282577 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one CAS No. 20364-59-4

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one

Cat. No. B1282577
M. Wt: 300.15 g/mol
InChI Key: VJUYMVFNCPTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879797B2

Procedure details

A mixture of 4-bromoaniline (7.0 g, 40.7 mmol), ethyl benzoylacetate (14.09 mL, 81.4 mmol), and polyphosphoric acid (15.95 g, 162.7 mmol) was heated without solvent to 150° C. for 3 h. After 3 h, the reaction was cooled to RT, and the mixture was quenched with 4 N HCl (200 mL), which caused an orange cake to form. This solid was filtered, and to this was added 2N NaOH (200 mL). The majority of the solid did not dissolve, and was filtered off. The solid was washed with water (200 mL) and a mixture of 1:1 acetone/DCM (200 mL), and stored under vacuum overnight to give 6.52 g (53% yield) of ˜95% (by LC-MS) pure 6-bromo-2-phenylquinolin-4(1H)-one. Further purification can be accomplished by recrystallization with n-butoxyethanol to yield analytically pure material. 1H NMR (400 MHz, DMSO-d6) ppm: 11.87 (br s, 1H), 8.18 (d, J=2.4 Hz, 1H), 7.82 (m, 3H), 7.73 (d, J=8.8 Hz, 1H), 7.60 (m, 3H), 6.39 (d, J=1.6 Hz, 1H). LRMS (CI, [M+H]) Calc'd=300.1. found=300.1.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14.09 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15.95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]([CH2:17][C:18](OCC)=[O:19])(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[NH:6][C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[CH:17][C:18]2=[O:19]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
14.09 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
polyphosphoric acid
Quantity
15.95 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 4 N HCl (200 mL), which
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
This solid was filtered
ADDITION
Type
ADDITION
Details
to this was added 2N NaOH (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The majority of the solid did not dissolve
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The solid was washed with water (200 mL)
ADDITION
Type
ADDITION
Details
a mixture of 1:1 acetone/DCM (200 mL)
CUSTOM
Type
CUSTOM
Details
stored under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C(C=C(NC2=CC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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